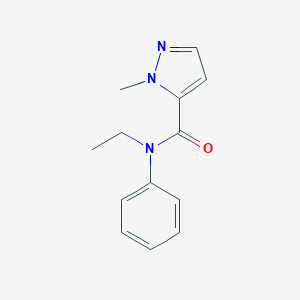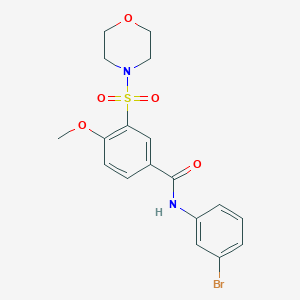![molecular formula C27H29N3O2 B259504 N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide, also known as ABP-700, is a novel and potent positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction.
作用機序
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide is a positive allosteric modulator of the nAChR, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide binds to a specific site on the nAChR, known as the allosteric site, which is distinct from the acetylcholine binding site. This binding enhances the response of the receptor to acetylcholine, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and Physiological Effects
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to have several biochemical and physiological effects, including increased neurotransmitter release, improved cognitive function and memory, and reduced nicotine self-administration. N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal models.
実験室実験の利点と制限
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, its limitations include its high cost and limited availability, which may restrict its use in certain experiments.
将来の方向性
There are several future directions for N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide research, including the development of more potent and selective positive allosteric modulators of the nAChR, the investigation of N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide in other diseases, and the exploration of its potential therapeutic applications in humans. Additionally, further studies are needed to understand the long-term effects of N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide and its potential side effects.
合成法
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzamide with 4-benzylpiperidine and subsequent coupling with N-Boc-4-aminobenzoic acid. The final product is obtained after deprotection of the Boc group using TFA (trifluoroacetic acid) in DCM (dichloromethane).
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to improve cognitive function and memory in animal models. In schizophrenia, N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to improve cognitive deficits and reduce positive symptoms. In addiction, N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide has been shown to reduce nicotine self-administration in animal models.
特性
製品名 |
N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide |
|---|---|
分子式 |
C27H29N3O2 |
分子量 |
427.5 g/mol |
IUPAC名 |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C27H29N3O2/c28-26(31)23-10-12-25(13-11-23)29-27(32)24-8-6-22(7-9-24)19-30-16-14-21(15-17-30)18-20-4-2-1-3-5-20/h1-13,21H,14-19H2,(H2,28,31)(H,29,32) |
InChIキー |
LKCAKUMVNVLPGW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)



methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)